Methane, chlorodinitroiodo-

Description

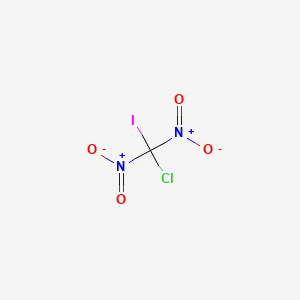

"Methane, chlorodinitroiodo-" (hypothetical IUPAC name: chlorodinitroiodomethane) is a halogenated nitroalkane derivative of methane with the formula CClI(NO₂)₂. This compound features a central carbon atom bonded to one chlorine, one iodine, and two nitro groups.

Properties

CAS No. |

40956-65-8 |

|---|---|

Molecular Formula |

CClIN2O4 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

chloro-iodo-dinitromethane |

InChI |

InChI=1S/CClIN2O4/c2-1(3,4(6)7)5(8)9 |

InChI Key |

KQQOMBMZONPEKY-UHFFFAOYSA-N |

Canonical SMILES |

C([N+](=O)[O-])([N+](=O)[O-])(Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methane, chlorodinitroiodo- typically involves the halogenation of methane under controlled conditions. The process may include the use of chlorine and iodine in the presence of a catalyst to facilitate the substitution reactions. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of methane, chlorodinitroiodo- may involve large-scale halogenation processes where methane is exposed to chlorine and iodine gases in a controlled environment. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

General Reactivity of Polyhalogenated Methanes

Methane derivatives with mixed halogens (e.g., CH₂ClI, CHCl₂F) exhibit radical-mediated substitution and elimination reactions. Key principles from analogous systems include:

-

Radical chain mechanisms : Chlorine or iodine radicals initiate H-abstraction, forming methyl radicals that propagate halogen exchange (e.g., CHCl₃ + I₂ → CHCl₂I + HCl) .

-

Thermodynamic stability : Bond dissociation energies favor chlorine retention over iodine in mixed halides (C–Cl: 327 kJ/mol vs. C–I: 234 kJ/mol) .

| Reaction Type | Example | ΔH (kJ/mol) | Reference |

|---|---|---|---|

| Radical halogen exchange | CHCl₃ + I- → CHCl₂I + Cl- | +93 | |

| Photolytic decomposition | CHCl(NO₂)₂I → - CCl(NO₂)₂ + I- | N/A | - |

Nitro Group Effects

Nitro substituents in methane derivatives:

-

Electron-withdrawing effects : Reduce C–H bond strength, facilitating radical abstraction (e.g., CH₃NO₂ → - CH₂NO₂ + H- ) .

-

Steric hindrance : May limit access to the central carbon in CHCl(NO₂)₂I, favoring surface-mediated reactions in catalytic systems .

Potential Synthetic Routes

Hypothetical pathways for CHCl(NO₂)₂I synthesis:

-

Stepwise halogenation :

-

Direct electrophilic substitution :

Stability Concerns

-

Thermal instability : Mixed nitro-halogen methanes often decompose exothermically above 150°C .

-

Photolytic cleavage : Iodine radicals (I- ) generated under UV light could drive uncontrolled chain reactions .

Research Gaps

No experimental studies or computational models specifically address CHCl(NO₂)₂I. Priorities for future work include:

-

Kinetic studies of nitro-iodo exchange reactions

-

Spectroscopic characterization (e.g.,

NMR, IR) to confirm structure -

Stability tests under varying pH and temperature

Scientific Research Applications

Methane, chlorodinitroiodo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential effects on biological systems and its use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methane, chlorodinitroiodo- involves its interaction with molecular targets through its reactive functional groups. The chlorine, dinitro, and iodine groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved may include radical formation, nucleophilic substitution, and electrophilic addition, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of explicit data on chlorodinitroiodomethane, comparisons are drawn from structurally related compounds in the evidence, focusing on substituent effects (chloro, iodo, nitro groups) and physicochemical properties.

Table 1: Key Properties of Halogenated Methane Derivatives

Key Observations:

Halogen Effects: Chloroiodomethane (CH₂ClI): The presence of both chlorine and iodine increases molecular weight and density compared to monohalogenated methanes (e.g., CH₃Cl, boiling point −24.7°C). The iodine atom contributes significantly to higher density (2.422 g/cm³) . Chlorodinitroiodomethane (Hypothetical): Adding two nitro groups would further elevate molecular weight and density. Nitro groups typically raise boiling points due to increased polarity and intermolecular forces.

Nitro Group Impact: Compounds like dichloronitromethane (CHCl₂NO₂) exhibit higher boiling points (~100°C) compared to non-nitro analogs (e.g., CH₂Cl₂, boiling point 39.6°C). Nitro groups also enhance reactivity, making such compounds useful in explosives or as nitrating agents.

Stability and Reactivity: Polyhalogenated nitroalkanes are often thermally unstable. For example, chloropicrin (CCl₃NO₂) decomposes explosively under heat. Chlorodinitroiodomethane would likely share this instability, requiring careful handling .

Research Findings and Limitations

Synthetic Challenges: Introducing multiple electronegative groups (Cl, I, NO₂) onto methane creates steric and electronic conflicts. No synthesis routes for chlorodinitroiodomethane are documented in the evidence, though analogous methods (e.g., nitration of chloroiodomethane) might apply .

Gaps in Literature: The absence of peer-reviewed studies on chlorodinitroiodomethane in the evidence highlights a research gap. Comparatively, compounds like chloropicrin (CCl₃NO₂) are well-studied for agricultural and military uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.